CDK1 Inhibition Potency and Isoform Selectivity vs. CDK2
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one exhibits potent inhibition of CDK1/Cyclin B with an IC₅₀ of 1.40 nM in human HeLa cell extracts, while showing significantly reduced activity against CDK2/Cyclin A2 with an IC₅₀ of 61 nM under identical assay conditions, representing a 43.6-fold selectivity window [1]. In contrast, the 3-bromo regioisomer (3-bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one) displays markedly weaker CDK1 inhibition with an IC₅₀ of 12,000 nM, demonstrating the critical dependence of kinase inhibitory activity on bromine substitution position [2].
| Evidence Dimension | CDK1/Cyclin B inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM |
| Comparator Or Baseline | 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one: IC₅₀ = 12,000 nM |
| Quantified Difference | Target compound is ~8,571-fold more potent than the 3-bromo regioisomer |
| Conditions | Human HeLa cell extracts; histone H1 substrate; 30 min preincubation |
Why This Matters
Researchers requiring CDK1-selective chemical probes for cell cycle studies must select the 4-bromo regioisomer, as the 3-bromo analog is essentially inactive at physiologically relevant concentrations.
- [1] BindingDB. BDBM50358833 (CHEMBL1923087): IC₅₀ = 1.40 nM for CDK1/Cyclin B; IC₅₀ = 61 nM for CDK2/Cyclin A2. View Source
- [2] BindingDB. BDBM50409725 (CHEMBL1213804): IC₅₀ = 1.20E+4 nM for CDK1/Cyclin B. View Source
